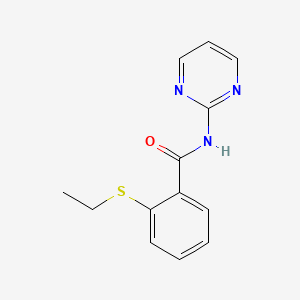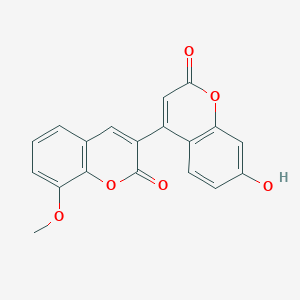![molecular formula C16H19N3O2S B11163888 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11163888.png)
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring and the tetrahydrofuran moiety in its structure makes it a unique compound with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be formed by the cyclization of a suitable diol precursor under acidic conditions.
Coupling of the Thiadiazole and Tetrahydrofuran Moieties: The final step involves the coupling of the thiadiazole and tetrahydrofuran moieties through an amide bond formation reaction using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide can be compared with other thiadiazole derivatives such as:
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide: Similar structure but with a benzodioxole moiety instead of tetrahydrofuran.
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide: Contains a thienyl group instead of tetrahydrofuran.
The uniqueness of this compound lies in its specific combination of the thiadiazole and tetrahydrofuran moieties, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-11(12-6-3-2-4-7-12)10-14-18-19-16(22-14)17-15(20)13-8-5-9-21-13/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19,20) |
InChI 键 |
YFQCLJUNCTZTLO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NN=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163807.png)
![9-[(2,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163822.png)
![Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B11163828.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11163830.png)
![ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11163832.png)

![4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11163852.png)


![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11163873.png)
![3-(4-biphenylyl)-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11163877.png)
![1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163885.png)

![3-(benzylsulfonyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163890.png)
